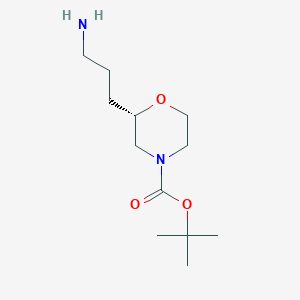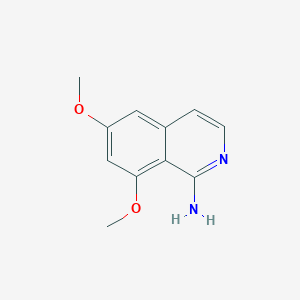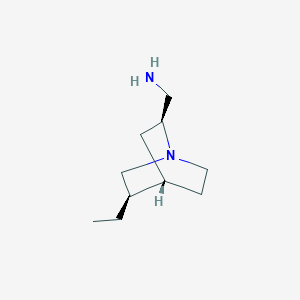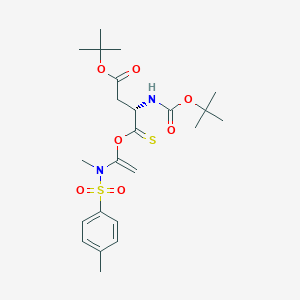![molecular formula C19H10ClNO B12820212 Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
Indolo[3,2,1-de]acridin-8-one, 7-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo[3,2,1-de]acridin-8-one, 7-chloro- is a synthetic compound belonging to the class of acridines and acridones. These compounds are known for their planar aromatic structures, which enable them to intercalate within double-stranded DNA, thus interfering with cellular machinery. This property makes them significant in various biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[3,2,1-de]acridin-8-one, 7-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Indolo[3,2,1-de]acridin-8-one, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted acridines .
Aplicaciones Científicas De Investigación
Indolo[3,2,1-de]acridin-8-one, 7-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its ability to intercalate DNA, making it useful in genetic research.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of Indolo[3,2,1-de]acridin-8-one, 7-chloro- primarily involves intercalation within DNA strands. This intercalation disrupts the normal functioning of DNA, leading to inhibition of replication and transcription processes. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxalines: Known for their biological activity and structural similarity.
Acridines: Share the planar aromatic structure and DNA intercalation properties.
Carbazoles: Another class of compounds with similar aromatic characteristics.
Uniqueness
Indolo[3,2,1-de]acridin-8-one, 7-chloro- stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C19H10ClNO |
|---|---|
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
11-chloro-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
InChI |
InChI=1S/C19H10ClNO/c20-14-10-9-12-11-5-1-3-7-15(11)21-16-8-4-2-6-13(16)19(22)17(14)18(12)21/h1-10H |
Clave InChI |
LCRYBTXAJNBIFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12820133.png)
![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)
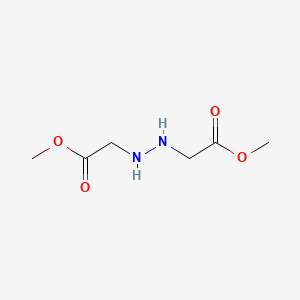
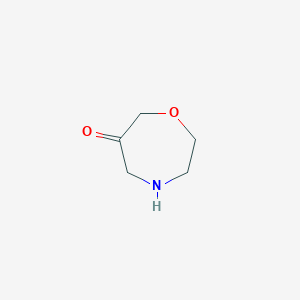
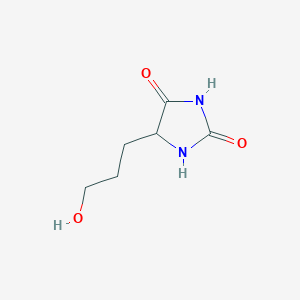
![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
